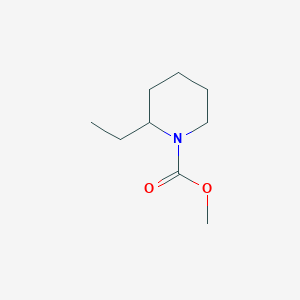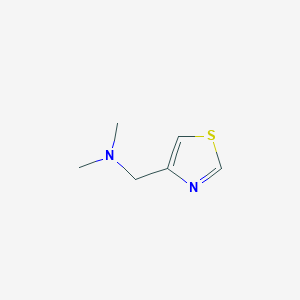
3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of naphtho(2,1-b)thiophene, which is a heterocyclic compound that exhibits unique electronic and optical properties. The introduction of a dimethylamino group and a carboxylate ester in the structure of naphtho(2,1-b)thiophene creates a new compound with enhanced properties, making it a promising candidate for various applications.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate is not well understood, and further research is needed to elucidate its exact mode of action. However, it is believed that the compound interacts with metal ions through coordination bonds, leading to changes in its electronic and optical properties. This interaction can be used to detect the presence of metal ions in biological systems.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for biological applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate in lab experiments include its unique electronic and optical properties, its non-toxic nature, and its biocompatibility. However, its complex synthesis process and limited availability can be considered as limitations.
Direcciones Futuras
There are several future directions for the research on 3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate. These include:
1. Further optimization of the synthesis process to improve yields and purity.
2. Investigation of the mechanism of action of the compound to understand its interactions with metal ions.
3. Development of new applications for the compound in the fields of organic electronics and biological sensing.
4. Exploration of the potential of the compound as a drug delivery system or a therapeutic agent.
In conclusion, 3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate is a promising compound with unique properties that make it a valuable candidate for various scientific research applications. Further research is needed to fully understand its potential and to explore new avenues for its use.
Métodos De Síntesis
The synthesis of 3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate involves a multistep process that includes the reaction of naphtho(2,1-b)thiophene with dimethylamine followed by esterification with chloroacetyl chloride. The resulting intermediate is then reacted with 3-aminopropylamine to yield the final product. The synthesis process is complex and requires expertise in organic chemistry to achieve high yields and purity.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate has shown potential applications in various scientific research fields. One of the most promising applications is in organic electronics, where it can be used as a building block for the synthesis of organic semiconductors. These semiconductors have several advantages over their inorganic counterparts, including low cost, flexibility, and ease of processing. Additionally, 3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate has shown potential as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
Número CAS |
113296-07-4 |
|---|---|
Nombre del producto |
3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate |
Fórmula molecular |
C18H19NO2S |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
3-(dimethylamino)propyl benzo[e][1]benzothiole-4-carboxylate |
InChI |
InChI=1S/C18H19NO2S/c1-19(2)9-5-10-21-18(20)16-12-13-6-3-4-7-14(13)15-8-11-22-17(15)16/h3-4,6-8,11-12H,5,9-10H2,1-2H3 |
Clave InChI |
AISZEDRVQXYBTK-UHFFFAOYSA-N |
SMILES |
CN(C)CCCOC(=O)C1=CC2=CC=CC=C2C3=C1SC=C3 |
SMILES canónico |
CN(C)CCCOC(=O)C1=CC2=CC=CC=C2C3=C1SC=C3 |
Otros números CAS |
113296-07-4 |
Sinónimos |
1-(3,3-dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate DAP-NATC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B43996.png)



